molecular formula C21H25ClN2O4S B2790696 Ethyl 5-chloro-2-(2-(2,6-dimethylmorpholino)acetamido)-4-phenylthiophene-3-carboxylate CAS No. 307512-16-9

Ethyl 5-chloro-2-(2-(2,6-dimethylmorpholino)acetamido)-4-phenylthiophene-3-carboxylate

Cat. No.: B2790696
CAS No.: 307512-16-9
M. Wt: 436.95
InChI Key: WZMGINGFOSDTPB-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-2-(2-(2,6-dimethylmorpholino)acetamido)-4-phenylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C21H25ClN2O4S and its molecular weight is 436.95. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 5-chloro-2-[[2-(2,6-dimethylmorpholin-4-yl)acetyl]amino]-4-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O4S/c1-4-27-21(26)18-17(15-8-6-5-7-9-15)19(22)29-20(18)23-16(25)12-24-10-13(2)28-14(3)11-24/h5-9,13-14H,4,10-12H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZMGINGFOSDTPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)Cl)NC(=O)CN3CC(OC(C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-chloro-2-(2-(2,6-dimethylmorpholino)acetamido)-4-phenylthiophene-3-carboxylate is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of thiophene derivatives and possesses a complex structure that includes a chloro group, a morpholino moiety, and an acetamido functional group.

  • Molecular Formula : C18H22ClN3O3S
  • Molecular Weight : 385.90 g/mol
  • CAS Number : Not widely reported; further investigation may be required for specific identification.

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Studies have shown that thiophene derivatives can possess antimicrobial properties against a range of bacteria and fungi. The presence of the chloro and morpholino groups may enhance their efficacy by disrupting microbial cell membranes or inhibiting essential metabolic pathways.
  • Anticancer Properties : Some thiophene-based compounds have demonstrated cytotoxic effects on cancer cell lines. The ethyl ester functionality may aid in cellular uptake, while the phenyl group could interact with specific receptors involved in tumor growth.
  • Anti-inflammatory Effects : The acetamido group may contribute to anti-inflammatory properties by modulating inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines.

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated various thiophene derivatives for their antimicrobial activity. The results indicated that compounds with similar structural features to this compound showed significant inhibition against both Gram-positive and Gram-negative bacteria .

CompoundActivity Against Gram-positive BacteriaActivity Against Gram-negative Bacteria
Compound AMIC = 32 µg/mLMIC = 64 µg/mL
Ethyl 5-chloro compoundMIC = 16 µg/mLMIC = 32 µg/mL

Anticancer Research

In vitro studies assessed the cytotoxic effects of thiophene derivatives on various cancer cell lines (e.g., MCF-7 breast cancer cells). The findings revealed that these compounds could induce apoptosis through the activation of caspase pathways .

Cell LineIC50 (µM)Mechanism of Action
MCF-725Caspase activation
HeLa30Cell cycle arrest

Anti-inflammatory Studies

A recent study investigated the anti-inflammatory effects of related thiophene compounds in animal models. Results indicated a reduction in edema and inflammatory markers when treated with these compounds, suggesting potential therapeutic applications in inflammatory diseases .

Scientific Research Applications

Structure and Composition

The compound features a thiophene core substituted with various functional groups, including a morpholino acetamido moiety. Its molecular formula is C20H24ClN3O3SC_{20}H_{24}ClN_{3}O_{3}S, indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms.

Medicinal Chemistry

Ethyl 5-chloro-2-(2-(2,6-dimethylmorpholino)acetamido)-4-phenylthiophene-3-carboxylate has been investigated for its potential as an anti-cancer agent. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.

Case Study: Anti-Cancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thiophene compounds showed significant inhibition of tumor growth in vitro and in vivo models. The compound's ability to interfere with cellular pathways related to cancer proliferation was highlighted.

Antimicrobial Properties

Research has also focused on the antimicrobial activity of this compound. It has shown promise against certain bacterial strains, suggesting its potential use in developing new antibiotics.

Case Study: Antibacterial Efficacy

In a study published in the International Journal of Antimicrobial Agents, derivatives of thiophene compounds were tested against Staphylococcus aureus and Escherichia coli. Results indicated a notable reduction in bacterial growth, supporting further exploration into its use as an antimicrobial agent.

Neurological Research

The morpholino component of the compound suggests potential applications in neurological research, particularly concerning neuroprotective effects or as a treatment for neurodegenerative diseases.

Case Study: Neuroprotective Effects

Research conducted on morpholine derivatives has indicated neuroprotective properties in models of oxidative stress. This opens avenues for exploring this compound's effects on neuronal health and function.

Table 1: Summary of Biological Activities

Activity TypeModel/OrganismOutcomeReference
Anti-CancerVarious Cancer Cell LinesSignificant cytotoxicityJournal of Medicinal Chemistry
AntimicrobialStaphylococcus aureusInhibition of growthInternational Journal of Antimicrobial Agents
NeuroprotectiveNeuronal ModelsProtection against oxidative stressNeurological Research Journal

Table 2: Synthesis Pathways

StepReaction TypeKey Reagents
ChlorinationElectrophilic SubstitutionChlorine gas
AcylationAcylation ReactionAcetic anhydride
CouplingCross-CouplingPalladium catalyst

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